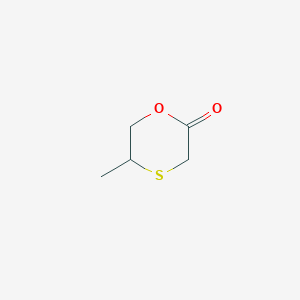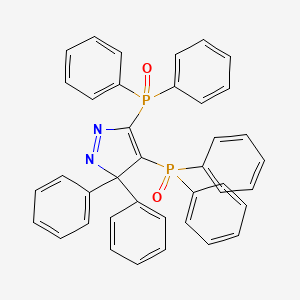
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphoryl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole exerts its effects involves its interaction with molecular targets. The diphenylphosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Known for its use as a bidentate ligand in hydroformylation reactions.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another ligand used in various metal-catalyzed reactions.
Uniqueness
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity
Propiedades
Número CAS |
66119-33-3 |
|---|---|
Fórmula molecular |
C39H30N2O2P2 |
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
4,5-bis(diphenylphosphoryl)-3,3-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)37-38(45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36)40-41-39(37,31-19-7-1-8-20-31)32-21-9-2-10-22-32/h1-30H |
Clave InChI |
OMBHVOLMNOPDJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=C(N=N2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


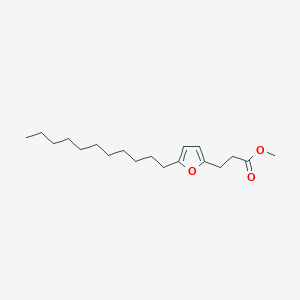
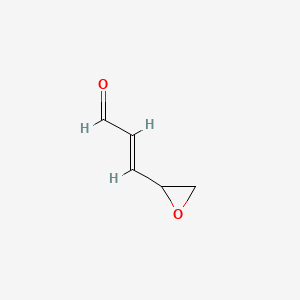
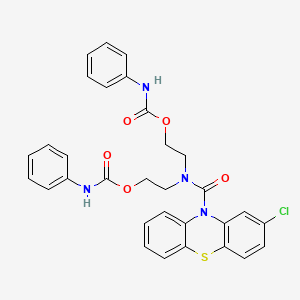
oxophosphanium](/img/structure/B14485371.png)
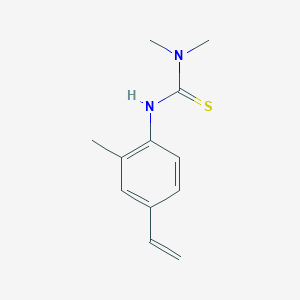

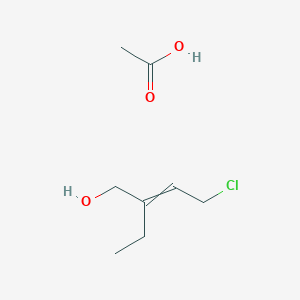
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

